5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one is a chemical compound with a molecular formula of C12H12BrN2O. It is a derivative of phthalazine, which is a bicyclic heterocycle containing nitrogen atoms. The presence of the bromine atom and the tert-butyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one typically involves the bromination of 2-(tert-butyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phthalazine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of phthalazine derivatives with reduced bromine content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phthalazine derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of phthalazine derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group in its structure can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)phthalazin-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C12H13BrN2O |
---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
5-bromo-2-tert-butylphthalazin-1-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)15-11(16)8-5-4-6-10(13)9(8)7-14-15/h4-7H,1-3H3 |
Clave InChI |
ZZRRATZESAGYHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.